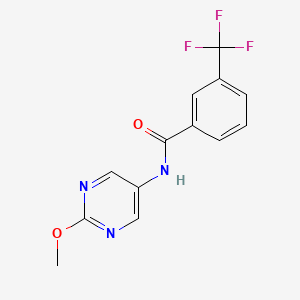

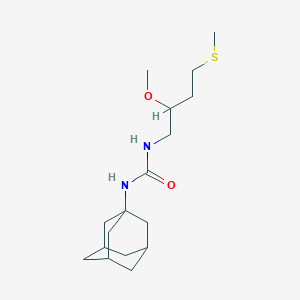

![molecular formula C10H10N2O3 B2486784 Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate CAS No. 1345688-05-2](/img/structure/B2486784.png)

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate involves several key steps, including the reaction of ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid leading to the formation of 2-hydroxypyrazolo[1,5-a]pyridine. This compound undergoes various reactions, such as nitrosation, nitration, and bromination, primarily at the C-3 position. Methylation can lead to 2-methoxypyrazolo[1,5-a]pyridine, whereas acetylation produces 2-acetoxypyrazolo[1,5-a]pyridine exclusively (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

Molecular Structure Analysis

X-ray analysis has been utilized to characterize the molecular structure of derivatives related to Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate, confirming nearly planar structures and elucidating the role of various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π, in stabilizing the crystal structure (Suresh, Kumar, Perumal, Mostad, & Natarajan, 2007).

Chemical Reactions and Properties

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate exhibits a rich array of chemical reactivity, including ring-chain isomerism and the ability to undergo recyclization under certain conditions. This reactivity is influenced by the nature of substituents and reaction conditions, showcasing the compound's versatility in synthetic chemistry (Pryadeina, Burgart, Saloutin, & Chupakhin, 2008).

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate has been studied as a part of ethyl 4,4-difluoro-4-phenoxyacetoacetate's derivatives, indicating its potential in the synthesis of heterocyclic compounds. Such derivatives are primarily researched for their capacity to introduce aryloxydifluoromethyl substituents in the design of biologically active heterocycles, suggesting a wide range of potential applications in medicinal chemistry (Solodukhin et al., 2004).

Synthesis and Isomerization Reactions

The chemical has been involved in C–C recyclizations of certain pyrazolo[1,5-a]pyrimidines, displaying its potential for transformation into various other structurally complex molecules. This process highlights the compound's role in synthesizing more refined structures, which could be crucial for developing new pharmaceuticals or chemicals with unique properties (Danagulyan et al., 2011).

Derivative Formation and Characterization

Research has also been conducted on synthesizing and characterizing new compounds like ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate, a derivative of the ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate. This reflects the compound's role in forming novel derivatives, which are essential for discovering substances with potential therapeutic or industrial applications (Suwito et al., 2018).

Propriétés

IUPAC Name |

ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-15-10(14)9-8(13)4-3-7-5-6-11-12(7)9/h3-6,13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZFQSGBZVLZGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC2=CC=NN21)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-7-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2486705.png)

![ethyl 4-[[(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2486707.png)

![3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2486708.png)

![5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole](/img/structure/B2486709.png)

![1-Butyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2486714.png)

![Ethyl {[6-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-2-phenylquinolin-4-yl]oxy}acetate](/img/structure/B2486718.png)

![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxoacetamide](/img/structure/B2486723.png)